4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one
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Overview
Description
4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound has a unique structure that includes a benzene ring fused with a diazepine ring, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with acetoacetic ester under acidic conditions, followed by cyclization and methylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and lower production costs. The use of automated systems and advanced purification techniques ensures that the final product meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the reagents used.
Scientific Research Applications
4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and properties of benzodiazepines.
Biology: It is used in studies of receptor binding and neurotransmitter interactions.
Medicine: It is investigated for its potential therapeutic effects, including anxiolytic and sedative properties.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This interaction is mediated through specific binding sites on the GABA receptor complex, which modulate the flow of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- 4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Uniqueness
4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one is unique due to its specific substitution pattern and the presence of a methyl group at the 4-position. This structural feature can influence its pharmacological properties, making it distinct from other benzodiazepines. Its unique binding affinity and selectivity for certain receptor subtypes may also contribute to its specific therapeutic effects.
Properties
IUPAC Name |
4-methyl-2,5-dihydro-1H-1,4-benzodiazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-7-8-4-2-3-5-9(8)11-6-10(12)13/h2-5,11H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHNMBZHUMMDQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2NCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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